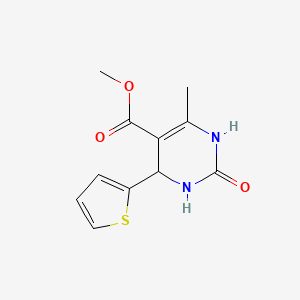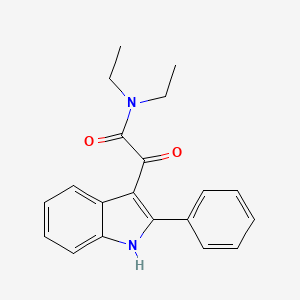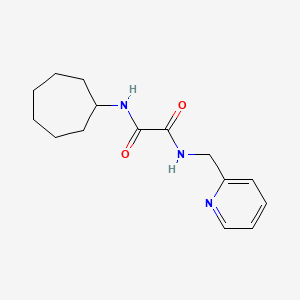![molecular formula C16H14BrNO4 B4978902 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4978902.png)
3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB is a small molecule that belongs to the family of benzamides and has been studied for its diverse biological activities.
Applications De Recherche Scientifique
3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been extensively studied for its potential applications in various fields. In the field of cancer research, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid is not fully understood, but it is believed to act through multiple pathways. 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid can induce apoptosis and inhibit cell proliferation. 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid can reduce inflammation.
Biochemical and Physiological Effects:
3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been shown to have diverse biochemical and physiological effects. In cancer cells, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been shown to induce apoptosis and inhibit cell proliferation. 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has also been shown to reduce inflammation in various animal models. Additionally, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular pathways. 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid is also relatively stable and can be stored for long periods without degradation. However, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid. One area of interest is the development of 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid derivatives with improved potency and selectivity. Additionally, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has shown promise in the treatment of neurodegenerative diseases, and further research is needed to fully understand its potential in this area. Finally, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been shown to have anti-inflammatory properties, and further research is needed to explore its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-aniline to produce the desired product, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid. The synthesis of 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been optimized to obtain high yields and purity of the compound.
Propriétés
IUPAC Name |
3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-9-3-4-10(16(20)21)7-13(9)18-15(19)12-8-11(17)5-6-14(12)22-2/h3-8H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPJBLLBUHLJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4978826.png)
![5-(methoxyacetyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4978834.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4978843.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4978849.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-methyl-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B4978850.png)
![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)
![4-({[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1,6-heptadien-4-ol](/img/structure/B4978860.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-4-piperidinamine](/img/structure/B4978879.png)
![N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4978888.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline](/img/structure/B4978893.png)

![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4978924.png)